molecular formula C12H14ClN3OS2 B12161582 2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B12161582
M. Wt: 315.8 g/mol
InChI Key: GUSGPDPLSRBPPV-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a synthetic small molecule featuring a distinct bisthiazole core. This structure positions it as a compound of significant interest for early-stage pharmacological and chemical biology research, particularly in the investigation of kinase-related pathways and ion channel modulation. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its prevalence in molecules with diverse biological activities . Specifically, thiazole-4-carboxamide derivatives have been extensively explored as potent inhibitors of receptor tyrosine kinases, such as c-Met, which is a prominent target in oncology research for its role in tumor growth and metastasis . Furthermore, the N-(thiazol-2-yl)benzamide structural motif has been identified as a key pharmacophore for modulating ion channel function, serving as a selective negative allosteric modulator for certain receptors in neuropharmacological studies . The presence of the chloro and isobutyl (2-methylpropyl) substituents on the core structure offers opportunities for structure-activity relationship (SAR) studies, allowing researchers to probe interactions within enzyme active sites. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this high-purity compound as a chemical tool to explore novel biological mechanisms and for hit-to-lead optimization campaigns.

Properties

Molecular Formula

C12H14ClN3OS2

Molecular Weight

315.8 g/mol

IUPAC Name

2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H14ClN3OS2/c1-6(2)4-8-9(15-11(13)19-8)10(17)16-12-14-5-7(3)18-12/h5-6H,4H2,1-3H3,(H,14,16,17)

InChI Key

GUSGPDPLSRBPPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(SC(=N2)Cl)CC(C)C

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Low temperatures (−10°C to 0°C) minimize side reactions such as dimerization or over-chlorination. Acetonitrile acts as a polar cosolvent, enhancing copper catalyst solubility and diazonium stability. Post-reaction, the mixture is extracted with dichloromethane, washed with sodium bicarbonate, and concentrated under reduced pressure.

Amidation with 5-Methyl-1,3-Thiazol-2-Amine

The final step involves converting the carboxylic acid to the corresponding amide. Activation via acid chloride formation is achieved using thionyl chloride (2 eq) in toluene at 60°C for 2 hours. The resulting 2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carbonyl chloride is reacted with 5-methyl-1,3-thiazol-2-amine (1.1 eq) in tetrahydrofuran (THF) under nitrogen at room temperature for 12 hours. Triethylamine (2 eq) neutralizes HCl byproducts, driving the reaction to completion.

Table 1: Amidation Reaction Optimization

ConditionYield (%)Purity (%)
THF, 25°C, 12 h7895
DMF, 0°C, 6 h6589
Dichloromethane, 40°C, 8 h7092

Alternative Pathways and Comparative Analysis

Direct Alkylation of Pre-formed Thiazole

An alternative route involves alkylating 2-chloro-1,3-thiazole-4-carboxylic acid at position 5 using 2-methylpropyl magnesium bromide. However, this method suffers from poor regioselectivity (<50% yield) due to competing reactions at nitrogen or sulfur sites.

Coupling via Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling of a boronic ester derivative at position 5 with 2-methylpropyl bromide has been explored. While feasible, this approach requires costly catalysts (e.g., Pd(PPh₃)₄) and inert conditions, rendering it less practical for industrial-scale synthesis.

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazole Formation : Using sterically hindered β-keto esters (e.g., ethyl 4-methyl-3-oxopentanoate) directs substituents to the 5-position, minimizing byproducts.

  • Chlorination Side Reactions : Strict temperature control (−10°C) and stoichiometric copper(I) chloride prevent over-chlorination.

  • Amidation Efficiency : Employing a 10% excess of 5-methyl-1,3-thiazol-2-amine ensures complete conversion, with residual amine removed via aqueous wash .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown potential as an anticancer agent through various mechanisms:

  • Mechanism of Action : Thiazoles often interfere with cellular processes such as cell cycle regulation and apoptosis. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
  • Case Studies :
    • A study demonstrated that thiazole derivatives exhibited significant cytotoxic effects against human cancer cell lines, including breast and liver cancers. The compound's structure allows it to engage with specific molecular targets involved in tumor growth .
    • Another research highlighted a novel thiazole-integrated pyridine derivative that showed better efficacy against breast cancer compared to standard treatments, indicating the compound's potential for further development .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives is another area of interest. The compound has been evaluated for its effectiveness against various pathogens:

  • Activity Spectrum : Research indicates that thiazoles can exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .
  • Case Studies :
    • A series of thiazole derivatives were tested against bacterial strains, showing promising results in inhibiting growth and biofilm formation .
    • Specific derivatives have been reported to possess activity against resistant strains of bacteria, highlighting their potential in addressing antibiotic resistance issues.

Anticonvulsant Properties

The anticonvulsant potential of thiazoles has also been explored:

  • Mechanism of Action : Compounds like the one discussed may modulate neurotransmitter systems involved in seizure activity, providing a therapeutic avenue for epilepsy management .
  • Case Studies :
    • Investigations into related thiazole compounds revealed significant anticonvulsant effects in animal models, suggesting that structural modifications could enhance efficacy .

Summary of Research Findings

ApplicationMechanism of ActionKey Findings
AnticancerInduces apoptosisSignificant cytotoxicity against various cancer cell lines
AntimicrobialInhibits bacterial growthEffective against resistant bacterial strains
AnticonvulsantModulates neurotransmitter systemsDemonstrated anticonvulsant effects in preclinical models

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole rings could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-methylpropyl group distinguishes it from analogues with simpler alkyl or aryl substituents (e.g., methyl in 3a or isopentyl in compound 6 ).

SAR Insights :

  • Bulkier Substituents : The 2-methylpropyl group in the target compound may increase lipophilicity, enhancing membrane permeability compared to smaller alkyl chains .

Physicochemical and Crystallographic Properties

  • Melting Points : Pyrazole carboxamides (e.g., 3a: 133–135°C ) generally exhibit higher melting points than thiazole derivatives, likely due to stronger intermolecular hydrogen bonding.
  • Crystallography : The structure of 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide was resolved via X-ray diffraction, revealing planar heterocycles and hydrogen-bonded dimers . Similar analyses for the target compound could clarify its solid-state behavior.

Biological Activity

The compound 2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The thiazole moiety is known for its diverse pharmacological properties, making it a significant focus in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C12H14ClN3O1S2C_{12}H_{14}ClN_3O_1S_2, with a molecular weight of approximately 293.83 g/mol. The structure features a thiazole ring that is crucial for its biological activity, as well as a carboxamide group which enhances its interaction with biological targets.

Research indicates that compounds containing thiazole rings often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of various enzymes, including carbonic anhydrases (CAs), which are important in tumor growth and bacterial proliferation.
  • Induction of Apoptosis : Studies have shown that certain thiazole derivatives can trigger apoptosis in cancer cell lines by activating intrinsic pathways related to mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Antitumor Activity

A significant area of interest is the anticancer potential of this compound. Various studies have reported on the cytotoxic effects of thiazole derivatives against different cancer cell lines:

  • In vitro studies demonstrated that thiazole compounds exhibit potent cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and U251 (glioblastoma). For instance, one study reported IC50 values ranging from 10 to 30 µM for structurally similar thiazoles against these cell lines .
CompoundCell LineIC50 (µM)
Thiazole Derivative 1MDA-MB-23115
Thiazole Derivative 2U25125
Thiazole Derivative 3A43120

Antibacterial Activity

The antibacterial properties of thiazoles are also noteworthy. Compounds similar to 2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide have shown activity against both Gram-positive and Gram-negative bacteria:

  • In one study, derivatives demonstrated significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is heavily influenced by their structural components:

  • Substituents on the Thiazole Ring : The presence of electron-donating groups such as methyl or methoxy at specific positions enhances cytotoxicity.
  • Carboxamide Functionality : This group is critical for binding interactions with target proteins involved in cancer progression and microbial resistance.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

  • Study on MDA-MB-231 Cells : A derivative was shown to increase annexin V-FITC positive cells significantly, indicating enhanced apoptosis compared to controls .
  • Antimicrobial Efficacy Against Biofilms : Another study evaluated the ability of thiazole derivatives to disrupt biofilm formation in bacterial cultures, showing promising results that suggest potential applications in treating biofilm-associated infections .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling a thiazole-2-amine derivative with a chloro-substituted carboxamide precursor. For example:
  • Step 1 : React 5-methyl-1,3-thiazol-2-amine with 2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid chloride in anhydrous dioxane or dichloromethane.
  • Step 2 : Use triethylamine (1.1–1.5 equivalents) as a base to neutralize HCl byproducts .
  • Step 3 : Maintain reaction temperature at 20–25°C to avoid side reactions (e.g., hydrolysis of the acid chloride).
  • Purification : Recrystallize the crude product from ethanol-DMF (3:1 v/v) to achieve >95% purity .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and optimize stoichiometry to minimize unreacted starting materials.

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Expect resonances for the 2-methylpropyl group (δ ~0.8–1.2 ppm for CH₃, δ ~1.5–1.8 ppm for CH₂) and the 5-methylthiazole proton (δ ~2.3–2.5 ppm). The NH proton in the carboxamide appears as a broad singlet (δ ~10–12 ppm) .
  • ¹³C NMR : Confirm the carbonyl carbon (C=O) at δ ~165–170 ppm and thiazole carbons (C-Cl at δ ~110–120 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to validate the molecular ion peak (calculated for C₁₄H₁₇ClN₄OS₂: 364.05 g/mol).
  • IR : Identify the carboxamide C=O stretch (~1650–1700 cm⁻¹) and N-H stretch (~3200–3300 cm⁻¹) .

Advanced Research Questions

Q. How to design experiments to investigate the compound’s inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms?

  • Methodological Answer :
  • Hypothesis : The amide group in the carboxamide moiety may mimic the natural substrate of PFOR, leading to competitive inhibition .
  • Experimental Design :

Enzyme Assay : Measure PFOR activity in Clostridium spp. lysates with/without the compound (0.1–100 µM) using spectrophotometric detection of reduced ferredoxin at 420 nm.

Kinetic Analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots.

Structural Modeling : Perform docking studies using PFOR’s crystal structure (PDB: 1PFK) to identify binding interactions with the thiazole and carboxamide groups .

  • Controls : Include nitazoxanide (a known PFOR inhibitor) as a positive control.

Q. How to resolve contradictions in reported antimicrobial activity data across studies?

  • Methodological Answer :
  • Data Analysis Framework :

Strain Variability : Test the compound against standardized panels (e.g., ATCC strains) to control for genetic differences.

SAR Studies : Compare activity of analogs (e.g., substituting 2-methylpropyl with cyclopropyl or phenyl groups) to identify critical substituents .

Biofilm vs. Planktonic Assays : Use crystal violet staining to assess biofilm inhibition, which may explain discrepancies in MIC values .

  • Mechanistic Follow-Up : Perform transcriptomics on treated Staphylococcus aureus to identify upregulated resistance genes (e.g., efflux pumps).

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 to model the energy barrier for Cl⁻ displacement at the 2-chlorothiazole position. Compare with experimental kinetics (e.g., reaction with sodium methoxide in methanol) .
  • Solvent Effects : Simulate reaction pathways in polar aprotic (DMF) vs. protic (ethanol) solvents to predict regioselectivity.
  • Validation : Cross-reference computational results with HPLC-monitored reaction outcomes .

Methodological Best Practices

Q. How to optimize reaction conditions for high yield and purity?

  • Guidelines :
  • Solvent Selection : Use dioxane or acetonitrile for better solubility of thiazole intermediates .
  • Temperature Control : Avoid exceeding 25°C during acid chloride addition to prevent decomposition.
  • pH Adjustment : Neutralize post-reaction mixtures with 10% NaHCO₃ to isolate the product without acidic impurities .
  • Example Protocol :
StepReagentSolventTemp (°C)Time (h)Yield (%)
1Chloroacetyl chlorideDioxane20–25475–85
2Triethylamine-20–251-
3RecrystallizationEthanol-DMF60290–95

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